N-(2-(diethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3-(pentyloxy)benzamide hydrochloride
Description
This compound is a benzamide derivative featuring a benzo[d]thiazole core substituted with 5,7-dimethyl groups and a 3-(pentyloxy)benzamide moiety.
Properties
IUPAC Name |
N-[2-(diethylamino)ethyl]-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-3-pentoxybenzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H37N3O2S.ClH/c1-6-9-10-16-32-23-13-11-12-22(19-23)26(31)30(15-14-29(7-2)8-3)27-28-24-18-20(4)17-21(5)25(24)33-27;/h11-13,17-19H,6-10,14-16H2,1-5H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTPWRESELXQVAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=CC(=C1)C(=O)N(CCN(CC)CC)C2=NC3=CC(=CC(=C3S2)C)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H38ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(diethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3-(pentyloxy)benzamide hydrochloride is a synthetic compound that has garnered attention for its potential biological activity, particularly in pharmacological applications. This article delves into the compound's biological activity, exploring its mechanisms of action, therapeutic potential, and relevant research findings.
The compound has a complex structure characterized by the following properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₄ClN₃O₂S |
| Molecular Weight | 400.92 g/mol |
| Solubility | Soluble in polar solvents |
| Stability | Stable under inert conditions |
| Purity | Typically ≥95% |
These properties influence the compound's behavior in biological systems and its potential therapeutic applications.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The diethylaminoethyl group may facilitate interactions with various receptors or enzymes, while the benzamide core is likely to engage in hydrogen bonding with biological molecules.
Potential Mechanisms Include:
- Neuroprotective Effects : The compound may exhibit neuroprotective properties, potentially beneficial in treating neurodegenerative diseases.
- Anticancer Activity : Similar compounds have shown promising anticancer effects by inducing apoptosis through mechanisms involving caspase activation .
Anticancer Research
Recent studies have highlighted the anticancer potential of related benzothiazole derivatives. For instance, compounds exhibiting structural similarities have demonstrated significant cytotoxicity against various cancer cell lines. Notably, certain derivatives activated procaspase-3 to caspase-3, leading to apoptosis in cancer cells. Such findings suggest that this compound could possess similar anticancer properties.
Table: Anticancer Activity of Related Compounds
| Compound | Cell Line | IC₅₀ (μM) | Mechanism of Action |
|---|---|---|---|
| Compound 8j | U937 | 5.2 | Procaspase-3 activation |
| Compound 8k | U937 | 6.6 | Procaspase-3 activation |
Neuroprotective Studies
The compound's potential neuroprotective effects are under investigation, with preliminary studies suggesting it may mitigate neuronal damage in models of oxidative stress. This aligns with findings from related compounds that exhibit protective effects against neurotoxicity.
Case Studies
- Study on Anticancer Efficacy : A study evaluated the efficacy of benzothiazole derivatives against human lymphoma cell lines (U937). The results indicated that these compounds could induce significant cell death through apoptosis mechanisms involving procaspase-3 activation .
- Neuroprotection in Animal Models : Animal studies have shown that similar compounds can enhance cognitive function and reduce neuronal loss in models of Alzheimer's disease. These findings warrant further exploration into the neuroprotective capabilities of this compound.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Key Analogues :
N-(5,6-Methylenedioxybenzothiazole-2-yl)-2-[(substituted)thio/piperazine]acetamide/propanamide derivatives ():
- These derivatives share the benzothiazole-2-yl benzamide backbone but incorporate methylenedioxy groups at positions 5,6 and variable thio/piperazine substituents.
- Synthesized via a three-step process: (i) formation of 5,6-methylenedioxybenzothiazol-2-amine, (ii) acylation with chloroacetyl/propionyl chloride, and (iii) derivatization with mercaptoaryl or piperazine groups .
N-(2-(dimethylamino)ethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide hydrochloride (): Features a 6-ethoxybenzothiazole, dimethylaminoethyl side chain, and a sulfonyl-piperidine substituent. Molecular formula: C₂₆H₃₅ClN₄O₄S₂; molecular weight: 567.2 .
N-(2-(benzylamino)-2-oxoethyl)benzamide analogs (): Retain the benzamide core but replace the benzothiazole with benzo[d]imidazole or substituted phenyl groups.
Table 1: Structural and Physicochemical Comparison
Q & A
Q. What are the recommended methods for synthesizing and purifying N-(2-(diethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3-(pentyloxy)benzamide hydrochloride?
- Methodological Answer : The synthesis involves nucleophilic substitution and amide bond formation. Key steps include:
- Reaction Monitoring : Use TLC (Silufol UV-254, chloroform:acetone 3:1) to track intermediate formation .
- Purification : Recrystallization from methanol or ethanol yields high-purity crystals. For co-crystal isolation (e.g., intermediates), adjust solvent ratios and cooling rates to exploit differential solubility .
- Yield Optimization : Boiling reactants in ethanol for 15–20 minutes, followed by extended stirring (12–24 hours at 293–298 K), improves conversion rates .
Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?
- Methodological Answer : Combine multiple techniques to cross-validate structural assignments:
- IR Spectroscopy : Identify amide C=O stretches (~1670–1657 cm⁻¹) and N–H bonds (~3310–3268 cm⁻¹) .
- NMR : Use ¹H NMR to confirm substituent environments (e.g., diethylaminoethyl protons at δ ~2.5–3.5 ppm) .
- X-ray Diffraction : Resolve co-crystal ambiguities by analyzing centrosymmetrical dimers (e.g., N–H⋯N hydrogen bonds) and non-classical interactions (C–H⋯F/O) .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) resolve contradictions in reaction mechanism hypotheses?
- Methodological Answer :
- DFT Applications : Model transition states and electron density maps to predict regioselectivity in heterocyclization. Compare computed vibrational spectra (IR) with experimental data to validate intermediates .
- Contradiction Resolution : If experimental data (e.g., MS or NMR) conflicts with proposed intermediates, re-optimize computational parameters (basis sets, solvation models) to align with observed outcomes .
Q. What strategies address challenges in isolating reactive intermediates during synthesis?
- Methodological Answer :
- Co-crystal Analysis : When isolation fails (e.g., thioacetamide derivatives), use X-ray diffraction on co-crystals to infer intermediate structures .
- Reaction Termination : Quench reactions at timed intervals (e.g., 24-hour sulfuric acid treatment) to "freeze" intermediates for characterization .
Q. How can Design of Experiments (DoE) optimize reaction conditions for scale-up?
- Methodological Answer :
- Factorial Design : Test variables (temperature, solvent polarity, catalyst loading) in a 2³ factorial matrix to identify significant factors .
- Response Surface Methodology (RSM) : Model nonlinear relationships (e.g., yield vs. reactant ratio) to pinpoint optimal conditions with minimal trials .
Q. What methodologies validate the biological activity of this compound, such as enzyme inhibition?
- Methodological Answer :
- Enzyme Assays : Use PFOR (pyruvate:ferredoxin oxidoreductase) inhibition assays, correlating IC₅₀ values with structural features (e.g., benzothiazole substituent effects) .
- Docking Studies : Perform molecular docking (AutoDock Vina) to predict binding interactions between the compound and enzyme active sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
